N-benzyl-N-methyl-2-phenylpropanamide
Description
N-Benzyl-N-methyl-2-phenylpropanamide (C₁₈H₁₉NO; molecular weight: 265.35 g/mol) is a tertiary amide featuring a benzyl group, a methyl group, and a phenyl-substituted propanamide backbone. Its synthesis typically follows established protocols for amide derivatives, involving condensation reactions between appropriate amines and acyl chlorides or activated carboxylic acids. Analytical data (e.g., NMR, IR) for this compound align with literature reports, confirming its structural integrity .
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.345 |
IUPAC Name |
N-benzyl-N-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C17H19NO/c1-14(16-11-7-4-8-12-16)17(19)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |
InChI Key |
ZPLFBXUJRWKDKS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between N-benzyl-N-methyl-2-phenylpropanamide and select analogs:
Key Observations :
- Lipophilicity : The presence of multiple aromatic groups in This compound contributes to its high lipophilicity, which may influence membrane permeability in biological systems. In contrast, N-(1-phenylpropan-2-yl)benzamide (secondary amide) exhibits greater solubility in polar solvents due to its branched alkyl chain .
- Reactivity : N-Benzyl-2-propynamide contains a propargyl group, enabling click chemistry applications, unlike the saturated propanamide backbone of the target compound .
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